Enzyme Inhibition Profiling Against Soluble Epoxide Hydrolase (sEH)
The 3‑ethoxymethyl analog demonstrates weak sEH inhibition (IC₅₀ > 10,000 nM), placing it at the extreme low‑potency end of the pyrrolidine‑fumarate series. In contrast, the most potent sEH inhibitor from the patent series US10377744 (Compound 36) exhibits a Ki of 0.08 nM . This >125,000‑fold difference in potency indicates that the 3‑ethoxymethyl variant is unlikely to engage sEH at therapeutically relevant concentrations, making it a valuable negative control or a preferred starting point when sEH‑mediated off‑target effects must be minimized.
| Evidence Dimension | Inhibitory activity (IC₅₀/Ki) against human recombinant sEH |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM |
| Comparator Or Baseline | Patent lead Compound 36 (Ki = 0.08 nM); typical sEH inhibitors in the series range from 0.05–50 nM. |
| Quantified Difference | >125,000‑fold lower potency |
| Conditions | Target compound tested via PHOME fluorescence assay; comparator tested via FRET displacement assay (1 h incubation, recombinant human sEH). |
Why This Matters
Researchers seeking a pyrrolidine‑fumarate scaffold with minimal sEH activity can select the 3‑ethoxymethyl analog to de‑risk off‑target pharmacology.
- [1] BindingDB. (n.d.). BDBM409016 – Compound 36 (US10377744, US11123311, US11723929). Retrieved from https://www.bindingdb.org View Source
